1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
HSJZZSQZDPCIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination
One common method involves the reductive amination of (3,4-difluorobenzaldehyde) with propan-2-amine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB-H).
Synthesis via Nucleophilic Substitution
Another approach involves the nucleophilic substitution of a suitable leaving group in a propan-2-ol derivative with (3,4-difluorophenyl)methylamine.
- Step 1: Preparation of (3,4-difluorophenyl)methylamine from (3,4-difluorobenzyl chloride) and ammonia.
- Step 2: Reaction of (3,4-difluorophenyl)methylamine with a propan-2-ol derivative containing a suitable leaving group (e.g., tosylate).
Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield, straightforward procedure | Requires careful control of reducing conditions |
| Nucleophilic Substitution | Flexibility in choosing leaving groups | May require additional steps for preparing intermediates |
Research Discoveries
Recent research has focused on optimizing the synthesis conditions for better yields and purity. For instance, the use of catalysts like palladium or platinum can enhance the efficiency of reductive amination reactions. Additionally, the choice of solvent and temperature can significantly impact the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the propanol backbone may facilitate the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Fluorine Position : The target compound’s 3,4-difluoro substitution contrasts with Fluconazole and Iodiconazole, which have 2,4-difluorophenyl groups. This positional difference may alter electronic effects and steric interactions in biological targets .
- Amino Group Variations: The target compound’s secondary amine differs from the tertiary amines in Compound 32 () and Iodiconazole ().
- Additional Functional Groups: Fluconazole and Iodiconazole incorporate triazole rings, which are critical for antifungal activity via cytochrome P450 inhibition .
Physicochemical Properties
Notes:
Biological Activity
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is characterized by a difluorophenyl group attached to a propanol backbone. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of propanol compounds exhibit antibacterial effects against a range of pathogens. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli and Staphylococcus aureus ranging from 40 to 50 µg/mL . The structural modifications in 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol may enhance its potency relative to established antibiotics.
Antifungal Activity
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit fungal growth. For example, fluconazole analogs with modified side chains exhibited MIC values as low as 0.8 µg/mL against Candida albicans . While specific data for 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is limited, the presence of the difluorophenyl group suggests potential antifungal activity due to enhanced interaction with fungal cell membranes.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies on related compounds indicate that they can induce apoptosis in cancer cells. For example, a derivative was found to significantly increase lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, suggesting cytotoxic effects . The mechanism appears to involve cell cycle arrest and induction of apoptosis, which could be relevant for the development of new cancer therapies.
Case Studies and Research Findings
A comprehensive study focusing on structure-activity relationships (SAR) has provided insights into how modifications affect biological efficacy. Notably:
- Case Study 1 : A series of difluorophenyl derivatives were synthesized and tested against various bacterial strains. The results indicated that structural variations significantly impacted antibacterial potency.
- Case Study 2 : In vivo studies using murine models demonstrated that certain analogs effectively reduced tumor sizes when administered at specific dosages. These findings suggest that 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol could be developed further for therapeutic applications.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol, and how can reaction conditions be adjusted to improve yield?
Synthesis typically involves reductive amination between 3,4-difluorobenzylamine and epichlorohydrin derivatives, followed by purification via column chromatography. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Maintaining 60–80°C prevents side reactions like epoxide ring-opening .
- Catalyst optimization : Palladium or nickel catalysts improve selectivity for the secondary amine product.
Yield optimization requires iterative adjustments to molar ratios and post-reaction quenching protocols.
Q. Which analytical techniques are most effective for characterizing the molecular structure of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol?
- NMR spectroscopy : H and C NMR confirm the presence of the difluorophenyl group (δ 115–125 ppm for aromatic F) and the propan-2-ol backbone (δ 3.5–4.0 ppm for hydroxyl) .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] at m/z 232.12) validates molecular formula (CHFNO) .
- X-ray crystallography : Resolves stereochemistry, critical for chiral center confirmation .
Q. How does the compound’s stability vary under different storage conditions?
Stability is pH- and temperature-dependent:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro solubility data and in vivo bioavailability for this compound?
Discrepancies often arise from:
- Aggregation in aqueous media : Use dynamic light scattering (DLS) to detect micelle formation.
- Protein binding : Serum albumin assays (e.g., equilibrium dialysis) quantify free drug fractions .
- Metabolic instability : LC-MS/MS screens for hepatic metabolites (e.g., cytochrome P450-mediated oxidation).
Methodology : Pair molecular dynamics simulations (to predict solubility) with in situ intestinal perfusion models (to validate absorption) .
Q. What experimental strategies distinguish enantiomer-specific biological activities of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol?
- Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers .
- Activity assays : Compare receptor binding (e.g., β-adrenergic receptors) via radioligand displacement (IC values differ by >10-fold between enantiomers) .
- Computational docking : Molecular modeling (AutoDock Vina) predicts stereochemical preferences for target binding pockets .
Q. What pharmacological targets are most plausibly modulated by this compound, and how can they be validated?
Hypothesized targets include:
- GPCRs : Screen against adrenergic (α/β) and dopaminergic receptors using calcium flux assays.
- Enzymes : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays .
Validation : CRISPR-Cas9 knockdown of candidate targets in cell lines, followed by rescue experiments to confirm phenotype reversal .
Q. How does 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol compare to structurally related amino alcohols in terms of bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
